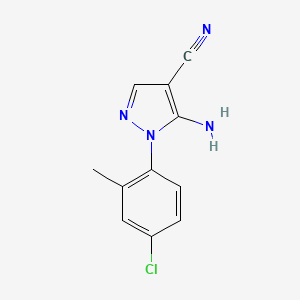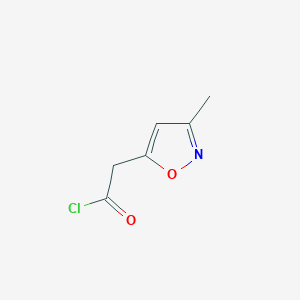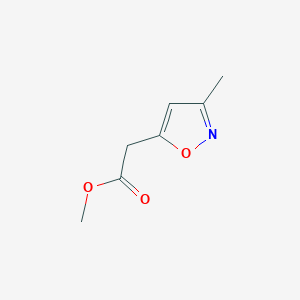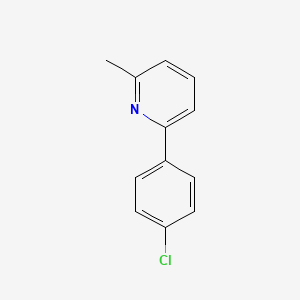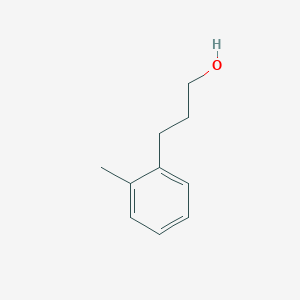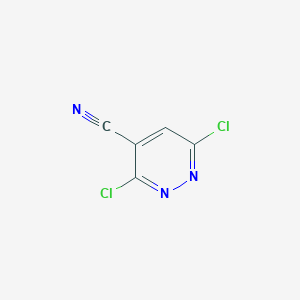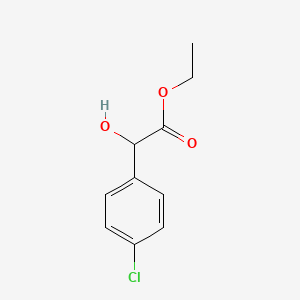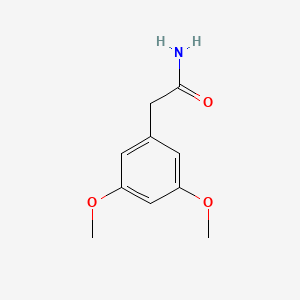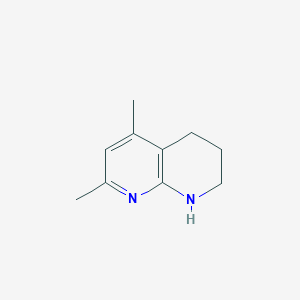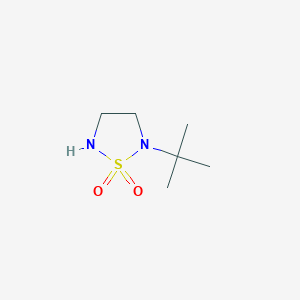
2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide
Descripción general
Descripción
2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide, also known as TB-TDZD-O, is a synthetic compound with a wide range of applications in scientific research. It is a versatile reagent with a wide range of biochemical and physiological effects that can be used to study a variety of biological processes. TB-TDZD-O is a highly polar compound, and has been extensively studied for its potential to act as a catalyst or inhibitor of enzymatic reactions.
Aplicaciones Científicas De Investigación
Biophysics and Structural Biology
Scientific Field
Biophysics and Structural Biology
Application Summary
This compound is utilized as a molecular probe and label in biophysics and structural biology. Its resistance to chemical reduction is critical for applications that require stable paramagnetic agents.
Methods of Application
The compound is synthesized and then introduced into biological systems where its stability and interaction with other molecules can be monitored using techniques like electron paramagnetic resonance (EPR).
Results
The compound demonstrated high thermal stability and resistance to reduction by ascorbic acid, making it a valuable tool for in-cell EPR experiments .
Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Application Summary
In medicinal chemistry, the compound’s derivatives are explored for their potential as drug candidates due to their unique structural properties.
Methods of Application
Derivatives are synthesized through reactions like 1,3-dipolar cycloaddition and then tested for biological activity against various targets.
Results
The derivatives have shown promise in preliminary screenings, indicating potential for further drug development .
Organic Synthesis
Scientific Field
Organic Synthesis
Application Summary
The compound serves as a precursor in the synthesis of highly strained nitroxides, which are important in various organic reactions.
Methods of Application
It is reacted with butyllithium to produce nitroxides, which are then used in further synthetic applications.
Results
The resulting nitroxides have shown excellent thermal stability and kinetic properties, beneficial for advanced organic synthesis .
Drug Discovery
Scientific Field
Drug Discovery
Application Summary
The compound is involved in the rapid synthesis of small drug-like molecules, which is crucial for high-throughput screening in drug discovery.
Methods of Application
It is used to create libraries of sultam derivatives through reactions like Michael addition to vinyl sulfonamides.
Results
The synthesized sultam derivatives display a range of potent biological activities, making them valuable for drug discovery efforts .
Enzyme Inhibition
Scientific Field
Biochemistry
Application Summary
Sultam derivatives of the compound are investigated for their enzyme inhibition properties, which can lead to therapeutic applications.
Methods of Application
The compound is used to synthesize sultam derivatives, which are then assayed for their ability to inhibit specific enzymes.
Results
Some derivatives have shown effectiveness in inhibiting enzymes like carbonic anhydrase, which is significant for treating conditions like glaucoma .
Imaging Techniques
Scientific Field
Imaging Techniques
Application Summary
The compound’s derivatives are used as contrast agents in imaging techniques such as NMR and EPR imaging.
Methods of Application
Derivatives are introduced into live cells or tissues, and their stability and interaction with the biological environment are imaged.
Results
The derivatives have proven to be stable and provide clear imaging results, enhancing the capabilities of in vivo imaging techniques .
This analysis provides a detailed look at the diverse applications of “2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide” across various scientific fields, highlighting its importance and potential in research and development. The compound’s stability and resistance to reduction make it particularly valuable in fields requiring stable molecular probes and labels.
Advanced Material Science
Scientific Field
Advanced Material Science
Application Summary
This compound is used in the development of new materials with enhanced thermal stability and specific magnetic properties.
Methods of Application
The compound is incorporated into polymers or other materials to study its effect on the material properties using techniques like differential scanning calorimetry (DSC) and magnetometry.
Results
Materials modified with the compound showed improved thermal stability and unique magnetic responses, suitable for high-performance applications .
Environmental Chemistry
Scientific Field
Environmental Chemistry
Application Summary
The compound’s derivatives are explored for their potential use in environmental remediation, particularly in the removal of heavy metals and organic pollutants from water.
Methods of Application
Derivatives are synthesized and used in adsorption experiments to evaluate their efficiency in capturing and removing contaminants from aqueous solutions.
Results
The derivatives demonstrated a high capacity for adsorbing heavy metals and degrading organic pollutants, indicating their usefulness in water treatment processes .
Chemical Kinetics
Scientific Field
Chemical Kinetics
Application Summary
The compound is used as a probe in the study of reaction mechanisms and kinetics due to its stable radical center.
Methods of Application
It is introduced into reaction mixtures, and its behavior is monitored over time using spectroscopic methods to gain insights into the kinetics of the reactions.
Results
The compound provided valuable information on the rate constants and activation energies of various chemical reactions .
Nanotechnology
Scientific Field
Nanotechnology
Application Summary
In nanotechnology, the compound is used to modify the surface properties of nanoparticles to enhance their stability and functionality.
Methods of Application
Nanoparticles are coated with the compound, and their interaction with biological systems or other materials is studied using techniques like transmission electron microscopy (TEM).
Results
The coated nanoparticles exhibited increased stability and biocompatibility, making them promising for biomedical applications .
Pharmacology
Scientific Field
Pharmacology
Application Summary
The compound’s derivatives are investigated for their pharmacokinetic properties and potential as therapeutic agents.
Methods of Application
Derivatives are synthesized and subjected to in vitro and in vivo pharmacokinetic studies to assess their absorption, distribution, metabolism, and excretion (ADME) profiles.
Results
Some derivatives showed favorable ADME profiles and therapeutic efficacy in preclinical models, warranting further investigation .
Molecular Electronics
Scientific Field
Molecular Electronics
Application Summary
The compound is studied for its potential use in molecular electronics, particularly in the development of organic semiconductors and conductive materials.
Methods of Application
The electronic properties of the compound and its derivatives are analyzed using computational methods and electrical measurements.
Results
The derivatives displayed conductive properties and could be integrated into electronic devices, offering a new class of organic semiconductors .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-tert-butyl-1,2,5-thiadiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-6(2,3)8-5-4-7-11(8,9)10/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKGWYZWYQLJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCNS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497078 | |
| Record name | 2-tert-Butyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide | |
CAS RN |
67104-92-1 | |
| Record name | 2-tert-Butyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



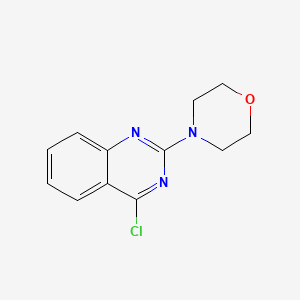
![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)
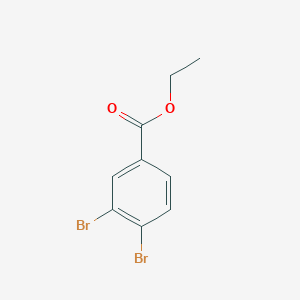
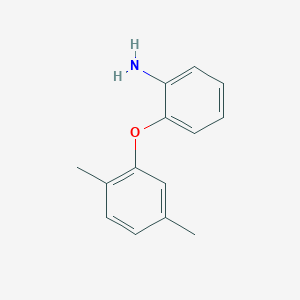
![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)
